molecular formula C3H3O2- B077674 Acrylate CAS No. 10344-93-1

Acrylate

Cat. No. B077674
CAS RN: 10344-93-1
M. Wt: 71.05 g/mol
InChI Key: NIXOWILDQLNWCW-UHFFFAOYSA-M
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Patent
US04752635

Procedure details

In the case of an α-chloroacrylate monomer, an acrylate is synthesized by the reaction of acrylic acid chloride with an alcohol corresponding to the ester to be prepared or with its alkali salt, and reacted with chlorine gas to obtain an α, β-dichloropropionate, and then an equimolar amount of quinoline or pyridine is added thereto and the mixture is subjected to distillation under reduced pressure or to refluxing, followed by filtration, extraction and separation by column chromatography, to obtain a desired α-chloroacrylate monomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](=[CH2:6])[C:3]([O-:5])=[O:4].C([Cl:11])(=O)C=C.ClCl>>[C:3]([O-:5])(=[O:4])[CH:2]=[CH2:6].[Cl:1][CH:2]([CH2:6][Cl:11])[C:3]([O-:5])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)[O-])=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to be prepared or with its alkali salt

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)[O-]
Name
Type
product
Smiles
ClC(C(=O)[O-])CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.